Coupling Kinetics: OSu vs. OPfp Activation
The coupling rate of Boc-Phe-OSu is 14.8-fold slower than the corresponding pentafluorophenyl (OPfp) ester, as determined by second-order rate constants in a standardized model system. The Kc for Boc-Phe-OSu is 2.73 x 10⁻³ M⁻¹s⁻¹ compared to 40.5 x 10⁻³ M⁻¹s⁻¹ for Boc-Phe-OPfp [1].
| Evidence Dimension | Coupling Rate Constant (Kc) |
|---|---|
| Target Compound Data | 2.73 x 10⁻³ M⁻¹s⁻¹ |
| Comparator Or Baseline | Boc-Phe-OPfp: 40.5 x 10⁻³ M⁻¹s⁻¹ |
| Quantified Difference | Boc-Phe-OPfp couples 14.8x faster than Boc-Phe-OSu |
| Conditions | Boc-amino acid active ester with L-valine methyl ester in THF at 23°C |
Why This Matters
This quantitative kinetic data is critical for protocol optimization; choosing the OPfp ester instead of OSu could lead to uncontrollable reaction rates and increased racemization, while a slower, more controlled coupling with OSu may be preferable for challenging sequences.
- [1] Jham, G. N. (2013). Determination of coupling rate constants of N-t-Butyloxycarbonyl-amino acid-active esters. Journal of the Indian Institute of Science, 63(10), 203-206. View Source
